2-methyl-N-(1,3-thiazol-2-yl)butanamide
Description
2-Methyl-N-(1,3-thiazol-2-yl)butanamide is a synthetic amide derivative featuring a thiazole ring linked to a branched butanamide chain. Thiazole-containing amides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, due to the thiazole ring's electron-rich nature and capacity for hydrogen bonding .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H12N2OS/c1-3-6(2)7(11)10-8-9-4-5-12-8/h4-6H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
KVESYUWYOZVDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-aminothiazole with 2-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Various substituted thiazole derivatives depending on the substituent used.
Scientific Research Applications
2-methyl-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Thiazole Ring
3-Methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide () Structural Difference: A nitro group (-NO₂) at the 5-position of the thiazole ring and a methyl group at the 3-position of the butanamide chain. The methyl group may improve lipophilicity (logP) compared to unsubstituted analogs.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () Structural Difference: A dichlorophenyl group replaces the butanamide chain. This compound is reported to exhibit anti-inflammatory and analgesic activities .
Backbone Modifications
2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide () Structural Difference: Replacement of the thiazole (S-containing) ring with an oxazole (O-containing) ring. This compound has a logP of 2.26 and molecular weight of 182.22, suggesting moderate lipophilicity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Difference : A benzamide backbone with a hydroxyl-containing substituent.
- Impact : The hydroxyl group enables stronger hydrogen bonding, which may improve solubility but reduce membrane permeability.
Physicochemical Properties
*Estimated based on analogs. †Predicted via analogy to . ‡Lower logP due to nitro group’s polar nature.
Crystallographic and Stability Data
- Crystal Packing : Bulky substituents (e.g., diphenyl groups in ) introduce C—H···π and π-π interactions, affecting solubility and melting points (e.g., 409–411 K for diphenyl analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
